Sodium aluminum pyrophosphate

説明

Contextualization within Complex Phosphate (B84403) Chemistry

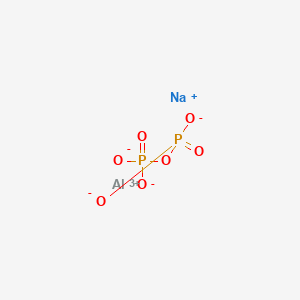

Sodium aluminum pyrophosphate is a synthetically produced inorganic compound belonging to the extensive family of condensed phosphates, also known as polyphosphates. Unlike orthophosphates, which contain isolated phosphate tetrahedra (PO₄), pyrophosphates are characterized by the presence of two phosphate units linked by a shared oxygen atom, forming a P-O-P bond. This structural feature classifies them as diphosphates, the simplest form of polyphosphates.

The specific compound, this compound (NaAlP₂O₇), is synthesized through methods such as the classic ceramic method. researchgate.net Its structure is a three-dimensional framework built from corner-sharing AlO₆ octahedra and P₂O₇ diphosphate (B83284) groups. researchgate.net This arrangement creates tunnels where the sodium ions reside. researchgate.net The study of such complex phosphate structures is crucial for understanding their chemical behavior and for the development of new materials with specific functional properties.

Academic Significance in Material Science and Food Chemistry Research

In academic research, this compound and its related compounds have garnered interest in two primary fields: material science and food chemistry. In material science, the focus is on creating novel materials with advanced properties. For instance, sodium aluminum phosphate glasses are investigated as potential matrices for the immobilization of nuclear waste due to their chemical durability and resistance to devitrification. bohrium.com Research is also active in the development of sodium-ion conducting glass-ceramics, where the sodium aluminum phosphate system is explored for applications in solid-state batteries. researchgate.net

In food chemistry, the compound is studied for its functional properties as a food additive. msu.edu Specifically, acidic forms of sodium aluminum phosphate are researched for their role as leavening agents in baked goods. gjphosphate.comwikipedia.org Basic sodium aluminum phosphates are investigated for their effectiveness as emulsifying salts in processed cheeses, where they contribute to texture and melting characteristics. nih.govnih.gov Academic studies in this area focus on the mechanisms of action, reaction kinetics, and impact on the final product's physical and chemical properties. gjphosphate.comresearchgate.net

Chemical and Physical Properties

This compound is typically a white, odorless powder. vulcanchem.com While various forms exist, detailed crystallographic research has been conducted on NaAlP₂O₇.

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | aluminum;sodium;phosphonato phosphate nih.gov |

| Molecular Formula | AlNaO₇P₂ nih.gov |

| Molecular Weight | 223.91 g/mol nih.gov |

| Appearance | White, odorless powder vulcanchem.com |

This table is interactive. Users can sort and filter the data.

Table 2: Crystallographic Data for NaAlP₂O₇

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/c researchgate.net |

| Unit Cell Parameter (a) | 7.203 Å researchgate.net |

| Unit Cell Parameter (b) | 7.710 Å researchgate.net |

| Unit Cell Parameter (c) | 9.326 Å researchgate.net |

This table is interactive. Users can sort and filter the data.

Synthesis and Characterization in Research

The synthesis of this compound for academic study is often achieved through solid-state reactions, commonly referred to as the ceramic method. researchgate.net This involves heating a stoichiometric mixture of precursors, such as sodium carbonate (Na₂CO₃), aluminum hydroxide (B78521) (Al(OH)₃), and phosphoric acid (H₃PO₄) or its salts. google.comgoogle.com The precise control of reactant ratios and calcination temperatures is critical to obtaining the desired crystalline phase and purity. scielo.br

Characterization of the synthesized compound is a key aspect of research, employing a range of analytical techniques. X-ray Diffraction (XRD) is fundamental for confirming the crystalline structure and phase purity of the material. researchgate.netajbcps.com Spectroscopic methods such as Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the pyrophosphate and aluminophosphate groups, helping to elucidate the local structure. researchgate.netelsevier.es Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ²⁷Al MAS-NMR, is used to probe the local coordination environment of the phosphorus and aluminum atoms within the crystal lattice. researchgate.net

Applications in Academic Research

Material Science Research

Role in Ceramics and Glass FormationIn the field of material science, significant research has been dedicated to sodium aluminum phosphate glasses and glass-ceramics. These materials are noted for their high thermal stability and chemical durability.researchgate.netOne prominent area of investigation is their use in the vitrification of high-level nuclear waste (HLW).bohrium.comResearch has shown that sodium-aluminum-iron-phosphate glasses are effective waste forms for immobilizing the lanthanide and minor actinide fractions generated during the reprocessing of spent nuclear fuel.bohrium.comThe addition of alumina (B75360) (Al₂O₃) to the phosphate glass network modifies its physical properties and enhances its stability.researchgate.net

Academic studies also explore the crystallization behavior of these glasses to form glass-ceramics. elsevier.es By controlling the heat treatment, researchers can precipitate specific crystalline phases within the glass matrix, such as NASICON (Na Super Ionic Conductor) type structures. researchgate.net This research is aimed at developing novel solid electrolytes for next-generation sodium-ion batteries. researchgate.net

Emulsifier and Stabilizer in Dairy ScienceBasic forms of sodium aluminum phosphate are studied for their role as emulsifying salts, particularly in the production of processed cheese.msu.edunih.govThe function of these salts is to interact with the protein structure of the cheese, specifically casein.nih.govThis interaction helps to create a smooth, uniform film around fat droplets, which prevents the fat from separating and results in desirable melting characteristics and a soft texture.nih.govAcademic research focuses on understanding how these emulsifying salts affect the physicochemical properties of cheese, such as meltability, texture, and free oil formation.researchgate.netStudies have shown that the addition of phosphate-based emulsifiers can significantly improve the functionality of cheeses like mozzarella.researchgate.net

Controlled Synthesis of this compound Variants

The production of specific SALP forms, such as NaH₁₄Al₃(PO₄)₈·4H₂O (acidic) and Na₈Al₂(OH)₂(PO₄)₄ (basic), is achieved by manipulating precursor materials and reaction conditions. uky.eduwikipedia.org These methods are typically derived from patented industrial processes, often scaled down for laboratory synthesis and analysis. researchgate.netuky.edu

Acidic SALP is generally synthesized through the reaction of an aluminum source, a phosphate source, and a sodium source in an aqueous solution. wikipedia.orgatamanchemicals.com One common pathway involves the use of alumina (Al₂O₃), phosphoric acid (H₃PO₄), and sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). wikipedia.orgatamanchemicals.comasbe.org

The process can be initiated by adding sodium carbonate to a phosphoric acid solution at room temperature to manage the evolution of CO₂. google.com Following this, an aluminum compound, such as aluminum hydroxide (Al(OH)₃), is introduced. asbe.orggoogle.com The mixture is then heated to temperatures between 70°C and 110°C to facilitate the reaction. google.com The resulting reaction mixture, which contains the formed SALP, can then be processed, for example, by spray drying to obtain the final powdered product. asbe.orggoogle.com The stoichiometry is controlled to achieve the desired Na:Al:PO₄ atomic ratio, typically 1:3:8 for acidic variants like NaAl₃H₁₄(PO₄)₈·4H₂O. google.com

Table 1: Synthesis Parameters for Acidic this compound

| Parameter | Description | Reference |

|---|---|---|

| Precursors | Sodium Carbonate (Na₂CO₃), Aluminum Hydroxide (Al(OH)₃), Phosphoric Acid (H₃PO₄) | asbe.orggoogle.com |

| Reaction Temperature | 70°C to 110°C | google.com |

| Atomic Ratio (Na:Al:PO₄) | 1:3:8 | google.com |

| Drying Method | Spray Drying | asbe.orggoogle.com |

The synthesis of basic SALP involves a distinct set of precursors and conditions. A documented method starts by dissolving anhydrous disodium hydrogen phosphate (Na₂HPO₄) and phosphoric acid (H₃PO₄) in water. uky.edu This solution is heated to approximately 80°C. Sodium aluminate (NaAlO₂) is then added slowly with agitation to the heated solution. uky.edu

The resulting slurry is subsequently dried to yield the final product. uky.edu In laboratory-scale preparations, this can be achieved by pouring the slurry onto a heated surface (e.g., 80°C to 150°C) and drying for an extended period. uky.edu This pathway is designed to produce basic SALP with a typical Na:Al:P ratio of 8:2:4, corresponding to the formula Na₈Al₂(OH)₂(PO₄)₄. uky.edu

Table 2: Synthesis Parameters for Basic this compound

| Parameter | Description | Reference |

|---|---|---|

| Precursors | Anhydrous Disodium Hydrogen Phosphate (Na₂HPO₄), Phosphoric Acid (H₃PO₄), Sodium Aluminate (NaAlO₂) | uky.edu |

| Reaction Temperature | ~80°C | uky.edu |

| Drying Temperature | 80°C to 150°C | uky.edu |

| Atomic Ratio (Na:Al:P) | 8:2:4 | uky.edu |

To investigate the mechanistic details of SALP synthesis and its subsequent biological interactions, isotopic labeling techniques are employed. researchgate.netuky.edu Specifically, the incorporation of the long-lived radioisotope Aluminum-26 (²⁶Al) serves as a powerful tool for tracing the aluminum atom through the synthesis and metabolic pathways. uky.edu

In the synthesis of both acidic and basic ²⁶Al-containing SALP, the isotope is introduced at the beginning of the respective synthetic schemes. uky.eduresearchgate.netuky.edu This early introduction is crucial to ensure that the ²⁶Al equilibrates with the stable ²⁷Al present in the precursors, leading to its uniform incorporation into the final SALP chemical structure. uky.edu

For the synthesis of basic SALP, this involves the initial preparation of ²⁶Al-containing sodium aluminate. uky.edu Aluminum hydroxide is first precipitated from an aluminum chloride (AlCl₃·6H₂O) solution containing the ²⁶Al tracer by the addition of sodium hydroxide. Further addition of sodium hydroxide to the aluminum hydroxide precipitate yields the ²⁶Al-labeled sodium aluminate precursor. uky.edu This labeled precursor is then used in the synthesis pathway as previously described. This approach ensures the ²⁶Al is integrated into the naturally-occurring chemical form of aluminum within the final product, allowing for precise tracking in subsequent studies. uky.eduresearchgate.netuky.edu

Precursor Material Reactions and Transformation Dynamics

The formation of this compound is governed by the complex interactions between its precursor materials in solution. The dynamics of these reactions, particularly in aqueous systems, are critical in determining the final product's composition and structure.

The reaction between alumina and phosphoric acid in an aqueous environment is a foundational step in many SALP synthesis routes. The reactivity of different forms of alumina towards phosphoric acid varies significantly depending on their physical and chemical properties, such as surface area, particle size, and crystallinity. researchgate.net Generally, aluminas with higher surface areas and lower degrees of crystallinity exhibit greater and more rapid reactivity. researchgate.net

Studies on the interaction of orthophosphoric acid with alumina show that the reaction products consist of a mixture of various aluminum phosphates, with the extent of reaction and the relative yields of each product being related to the total surface area of the alumina powder. researchgate.net The reaction is also influenced by temperature and the concentration of the phosphoric acid. researchgate.net For instance, phosphate adsorption on α-Al₂O₃ is observed to be maximal around a pH of 4.5. derpharmachemica.com At temperatures up to 500°C, the reaction yields a mixture of aluminum phosphates dependent on the specific type of alumina, reaction time, and temperature. researchgate.net This interaction can lead to the formation of inner-sphere surface complexes of phosphate on the alumina. derpharmachemica.com

Sodium hydroxide plays a pivotal role in the solution-phase synthesis of SALP, primarily by acting as a sodium source and as a reactant for preparing key intermediates. wikipedia.orgatamanchemicals.comgjphosphate.com In the Bayer process, which produces alumina, sodium hydroxide is used to digest bauxite ore, forming sodium aluminate solutions. mdpi.com This highlights the fundamental reaction between aluminum sources and NaOH to form aluminates.

In the synthesis of basic SALP, NaOH is essential for creating the sodium aluminate precursor from an aluminum salt like aluminum chloride. uky.edu The reaction between aluminum oxide and sodium hydroxide also yields sodium aluminate, which is a key reactant. reddit.com The concentration of NaOH can influence the composition and speciation of aluminum-related components in the solution, which in turn affects crystallization rates and phase transformations of aluminum hydroxides. researchgate.net By controlling the stoichiometry of sodium hydroxide, it is possible to direct the synthesis towards either acidic or basic variants of sodium aluminum phosphate. google.com

特性

CAS番号 |

10305-79-0 |

|---|---|

分子式 |

AlNaO7P2 |

分子量 |

223.91 g/mol |

IUPAC名 |

aluminum;sodium;phosphonato phosphate |

InChI |

InChI=1S/Al.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 |

InChIキー |

ZTNAIMTUTCKEMM-UHFFFAOYSA-J |

SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |

正規SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Al+3] |

他のCAS番号 |

10305-79-0 |

製品の起源 |

United States |

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis of Sodium Aluminum Pyrophosphate Structures

Spectroscopic methods are powerful tools for probing the atomic and molecular arrangements within a material. Techniques such as X-ray diffraction, nuclear magnetic resonance, and vibrational spectroscopy provide complementary information on the long-range order, local atomic environments, and specific chemical bonds present in this compound.

X-ray diffraction (XRD) is a primary technique for distinguishing between crystalline and amorphous materials and for identifying specific crystalline phases. malvernpanalytical.com The fundamental principle lies in the scattering of X-rays by the electron clouds of atoms. malvernpanalytical.com Materials with long-range periodic atomic arrangements, i.e., crystalline solids, produce sharp, well-defined diffraction peaks at specific angles, in accordance with Bragg's Law. malvernpanalytical.com In contrast, amorphous materials lack this long-range order, resulting in broad, diffuse scattering humps or halos in the XRD pattern. youtube.comnih.gov

In the context of this compound and related aluminophosphate systems, XRD analysis reveals crucial information about the material's state. The observation of an X-ray amorphous powder pattern can indicate the presence of a glassy or disordered nanocrystalline material. nih.gov For instance, studies on aluminum phosphate (B84403) nanoparticles prepared by chemical precipitation have shown XRD patterns characterized by a lack of sharp peaks, confirming an amorphous structure. researchgate.net

Conversely, when aluminophosphate glasses are heat-treated (a process known as ceramization), crystalline phases can develop. Combined XRD and NMR studies on Na/Ca/Al phosphate glass ceramics have identified the formation of specific crystalline compounds, such as Na₅Ca₂Al(PO₄)₄, upon devitrification of the parent glass. rsc.org The analysis of XRD patterns from such materials allows for the identification of individual crystalline components within a potentially complex mixture. rsc.orgresearchgate.net Furthermore, time-resolved in-situ XRD studies can be employed to monitor the crystallization process itself, providing detailed changes in crystal structure parameters as the material transforms from an amorphous to a crystalline state. nih.gov

| Material State | XRD Pattern Feature | Structural Implication |

|---|---|---|

| Crystalline | Sharp, intense diffraction peaks | Long-range atomic order and periodicity |

| Amorphous | Broad, diffuse halo | Lack of long-range order; disordered structure |

| Semi-crystalline | Combination of sharp peaks and a broad halo | Coexistence of ordered crystalline domains and disordered amorphous regions |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For this compound, Magic Angle Spinning (MAS) NMR studies of ²⁷Al, ³¹P, and ²³Na provide detailed information about atomic coordination and connectivity that is often inaccessible by other methods. rsc.orgacs.org

²⁷Al MAS NMR: The chemical shift of ²⁷Al is highly sensitive to its coordination environment. This allows for the clear distinction between aluminum atoms that are tetrahedrally coordinated (AlO₄), and those that are octahedrally coordinated (AlO₆). rsc.org In studies of aluminophosphate glasses, octahedrally coordinated aluminum is typically observed at lower alumina (B75360) concentrations, while tetrahedrally coordinated aluminum becomes dominant at higher concentrations. rsc.org The chemical shifts for tetrahedral aluminum in aluminophosphates generally range from 33 to 45 ppm, while octahedral forms appear at approximately 0 ppm. cdnsciencepub.com

³¹P MAS NMR: ³¹P NMR provides insight into the structure of the phosphate network. The local environment of phosphorus is often described using the Qⁿ(mAl) notation, where 'n' is the number of bridging oxygen atoms connecting to other phosphorus tetrahedra, and 'm' is the number of bridging oxygen atoms connecting to aluminum tetrahedra. acs.orgunt.edu The addition of aluminum to a sodium phosphate glass network leads to the formation of P-O-Al bonds, which replace P-O-P linkages. researchgate.net This change in connectivity is reflected in the ³¹P NMR spectrum, where the formation of P-O-Al bonds is known to make the chemical shift more positive. unt.edu For pyrophosphates, ³¹P MAS NMR chemical shifts are reported in the range of -4.4 to 9 ppm for Ca-P species and -25 to -7 for Al-P species. researchgate.net

²³Na MAS NMR: While less detailed than ²⁷Al or ³¹P NMR, ²³Na NMR can detect changes in the local environment of the sodium ions. researchgate.net Variations in the ²³Na NMR line shape as a function of composition can signify a reorganization of the glass network structure. researchgate.net

Specialized techniques like TRAnsfer of Populations in DOuble Resonance (TRAPDOR) NMR are used to investigate the spatial proximity between different nuclei, such as ³¹P/²⁷Al and ³¹P/²³Na. acs.orgacs.org These experiments provide direct evidence for the connectivity between the phosphate backbone and the aluminum and sodium cations, offering a detailed picture of the medium-range order in these materials. researchgate.netacs.org

| Nucleus | Structural Information Provided | Typical Chemical Shift (δ) Range |

|---|---|---|

| ²⁷Al | Coordination environment (tetrahedral vs. octahedral) | ~33 to 45 ppm (Tetrahedral); ~0 ppm (Octahedral) cdnsciencepub.com |

| ³¹P | Phosphate network connectivity (Qⁿ(mAl) species) | -25 to -7 ppm (Al-P species) researchgate.net |

| ²³Na | Changes in the local sodium environment | Line shape analysis indicates network reorganization researchgate.net |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules and provides a fingerprint of the chemical bonds present in a material. These methods are effective for characterizing the phosphate and aluminate networks within this compound.

In aluminophosphate materials, Raman and IR spectra exhibit characteristic bands corresponding to the vibrations of the phosphate and aluminate groups. Studies on aluminum metaphosphate and related minerals provide a basis for assigning these bands. researchgate.netresearchgate.net The symmetric stretching mode (ν₁) of the PO₄³⁻ group typically results in a very intense Raman band. nih.govresearchgate.net For example, in the mineral paravauxite (an iron aluminum phosphate), this mode is observed at 1020 cm⁻¹. nih.gov The antisymmetric stretching modes (ν₃) appear at slightly higher wavenumbers. nih.gov

The formation of P-O-Al linkages, a key structural feature in sodium aluminum pyrophosphates, can also be identified. Studies have reported characteristic bands near 970 cm⁻¹ and 1120 cm⁻¹ associated with Al-O-P bending and stretching, respectively. researchgate.net Bands related to the vibrations of P-O-P linkages in pyrophosphate units are also observed, typically around 700 cm⁻¹. researchgate.net

While Raman and IR spectroscopy focus on fundamental vibrational transitions, Near Infrared (NIR) spectroscopy primarily measures overtones and combination bands. Specific NIR data for this compound is not extensively detailed in the referenced literature, but the technique is generally used to analyze molecular vibrations involving C-H, N-H, and O-H groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|

| PO₄³⁻ Symmetric Stretch (ν₁) | ~980 - 1020 | Raman nih.govresearchgate.net |

| PO₄³⁻ Antisymmetric Stretch (ν₃) | ~1050 - 1150 | Raman nih.gov |

| Al-O-P Bending | ~970 | IR/Raman researchgate.net |

| Al-O-P Stretching | ~1120 | IR/Raman researchgate.net |

| P-O-P Symmetric Stretch (in Q¹ units) | ~700 | Raman researchgate.net |

Microscopic and Morphological Investigations

Electron microscopy techniques provide direct visualization of a material's structure at the micro- and nanoscale, offering insights into particle size, shape, and surface topography.

Scanning Electron Microscopy (SEM): SEM is used to image the surface morphology of materials with high magnification. nih.gov It provides information on particle shape, size distribution, and surface texture. nih.govresearchgate.net In studies of related materials, such as phosphogypsum modified with alum and sodium carbonate, SEM has been used to explore the micro-mechanism of the composite system. nih.gov For aluminum phosphates synthesized via precipitation, SEM can reveal the hierarchical organization of structures like nanoplates, distinguishing them from more common spherical nanoparticles. researchgate.net Sample preparation for SEM often involves mounting the dried powder onto a stub and sputter-coating it with a conductive layer, such as platinum or gold, to prevent charging under the electron beam. mdpi.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to investigate the internal nanostructure of a material. nih.gov An electron beam is transmitted through an ultra-thin sample, allowing for the assessment of crystallinity and the direct imaging of crystal lattices. nih.gov A related technique, selected area electron diffraction (SAED), can be performed within a TEM. A crystalline sample will produce a pattern of sharp spots, while an amorphous sample will produce diffuse halo rings. researchgate.net This has been used to verify the amorphous nature of certain aluminophosphate solids. researchgate.net

Local Structure and Connectivity Analysis

The local structure and the connectivity of atomic polyhedra are defining features of this compound, directly influencing its properties. As established by solid-state NMR, the introduction of aluminum into a sodium phosphate network fundamentally alters the structure. researchgate.net

The primary modification is the depolymerization of the phosphate backbone, where strong, covalent P-O-P linkages are replaced by P-O-Al linkages. unt.eduacs.org This process is driven by the role of aluminum as a network former. Solid-state NMR experiments, particularly ³¹P/²⁷Al TRAPDOR, provide direct evidence of this connectivity, allowing for the quantification of different phosphorus environments using the Qⁿ(mAl) notation. acs.orgunt.edu These studies show that as the concentration of Al₂O₃ increases, the proportion of phosphorus atoms bonded to one or more aluminum atoms (e.g., Q¹(1Al), Q¹(2Al) species) also increases. researchgate.net This structural modification is responsible for the significant changes in the physical and chemical properties observed when alumina is added to sodium phosphate glasses. acs.org

Phosphate Tetrahedra (Qn Units) and Bridging/Non-Bridging Oxygen Quantification

The fundamental building blocks of the phosphate framework in this compound are PO₄ tetrahedra. These tetrahedra can be classified based on their connectivity to neighboring phosphate units, a concept described by the Qn notation, where 'n' represents the number of bridging oxygen atoms connecting the central phosphorus atom to adjacent phosphate tetrahedra. While detailed crystallographic data for specific this compound compounds such as NaAl₃H₁₄(PO₄)₈·4H₂O and Na₃Al₂H₁₅(PO₄)₈ remains elusive in publicly accessible literature, insights can be drawn from studies on analogous aluminophosphate materials.

In crystalline phosphates, the arrangement of these Qn units defines the dimensionality of the structure, from isolated tetrahedra (Q⁰) to chains (Q¹), sheets (Q²), and fully cross-linked networks (Q³). For a pyrophosphate, which has a P₂O₇⁴⁻ anion, the fundamental unit consists of two corner-sharing PO₄ tetrahedra, corresponding to Q¹ units.

Table 1: Theoretical Distribution of Bridging and Non-Bridging Oxygen in a Pyrophosphate Unit

| Oxygen Type | Quantity per P₂O₇⁴⁻ unit |

|---|---|

| Bridging Oxygen (BO) | 1 |

| Non-Bridging Oxygen (NBO) | 6 |

Aluminum and Sodium Local Coordination Environments

Aluminum Coordination: Aluminum cations (Al³⁺) in phosphate-based materials typically exhibit coordination numbers of four, five, or six, corresponding to tetrahedral (AlO₄), trigonal bipyramidal (AlO₅), or octahedral (AlO₆) geometries. Solid-state ²⁷Al MAS NMR spectroscopy is a primary tool for determining the coordination environment of aluminum. Different coordination states give rise to distinct chemical shifts in the ²⁷Al NMR spectrum, allowing for their identification and quantification rsc.orgnih.govnih.gov. In many crystalline aluminophosphates, aluminum is found in octahedral coordination rsc.org. Studies on related sodium aluminophosphate glasses have shown that the aluminum coordination can vary from octahedral to tetrahedral depending on the composition rsc.org.

Sodium Coordination: Sodium cations (Na⁺) are typically found in coordination with oxygen atoms from the phosphate tetrahedra. The coordination number of sodium in crystalline phosphates can vary, with values of six and eight being common. The specific coordination environment is influenced by the size of the sodium ion and the charge distribution within the phosphate network. ²³Na solid-state NMR can provide information on the local environment of sodium ions acs.orgacs.org. Without precise crystallographic data for this compound, the exact coordination numbers and bond lengths for sodium remain undetermined.

Table 2: Common Coordination Environments for Aluminum and Sodium in Phosphates

| Ion | Typical Coordination Number(s) | Coordination Geometry |

|---|---|---|

| Aluminum (Al³⁺) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| Sodium (Na⁺) | 6, 8 | Octahedral, Distorted Polyhedra |

Polymorphism and Crystal System Determination

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have distinct crystal structures and, consequently, different physical properties. The existence of various chemical formulas for acidic sodium aluminum phosphate, such as NaAl₃H₁₄(PO₄)₈·4H₂O and Na₃Al₂H₁₅(PO₄)₈, strongly suggests that this compound exhibits polymorphism fao.orgmade-in-china.comfao.orggjphosphate.comatamanchemicals.com.

The determination of the crystal system (e.g., triclinic, monoclinic, orthorhombic, etc.) and the precise atomic arrangement within the unit cell is accomplished through single-crystal or powder X-ray diffraction (XRD) acs.orgnih.govresearchgate.net. The diffraction pattern obtained from an XRD experiment serves as a fingerprint of the crystalline structure.

Table 3: Identified Chemical Formulas of Acidic Sodium Aluminum Phosphate

| Chemical Formula |

|---|

| NaAl₃H₁₄(PO₄)₈·4H₂O fao.orgfao.orgmade-in-china.comwebqc.orgadvanceinorganic.comstobec.com |

| Na₃Al₂H₁₅(PO₄)₈ fao.orgmade-in-china.comfao.orggjphosphate.comatamanchemicals.comdtingredients.com |

Chemical Reactivity and Functional Mechanisms

Acid-Base Reactivity and Leavening Efficacy

Sodium aluminum pyrophosphate (SALP) functions as a chemical leavening acid in baked goods. Its reaction with an alkaline source, typically sodium bicarbonate (baking soda), is triggered by heat, leading to the production of carbon dioxide gas. This process is fundamental to its leavening capability, causing doughs and batters to rise. wikipedia.org The effectiveness of SALP is characterized by its slow-acting nature, with the majority of gas release occurring at baking temperatures rather than at room temperature during mixing. wikipedia.orgasbe.org

The neutralizing value (NV) is a critical performance metric for any leavening acid, representing the parts by weight of sodium bicarbonate that are neutralized by 100 parts of the acid. google.com For sodium aluminum phosphate (B84403), this value is typically cited as 100, indicating a balanced stoichiometric relationship with baking soda for CO2 release. asbe.orgbakerpedia.com

Methodologies for determining the NV have been standardized to ensure consistent performance. The Food Chemicals Codex provides a specific method for this determination. A collaborative study involving 15 laboratories evaluated this method and reported its precision. The study found the between-replicate standard deviation to be 1.16 and the standard deviation for a single determination by one collaborator to be 3.66. nih.gov Following this study, the Food Chemicals Codex method was adopted as an official first action for determining the neutralizing value of sodium aluminum phosphate. nih.gov

While the standard NV for SALP is 100, variations exist depending on the specific formulation. For instance, an amorphous form of 1-3-8 SALP produced by spray drying was found to have a slightly higher neutralizing value, ranging from 106 to 110. google.com Conversely, a heat-treated, potassium-modified 1:3:8 SALP was developed to have a neutralizing value above 90. google.com

Table 1: Neutralizing Value (NV) of Sodium Aluminum Phosphate Variants

| SALP Type | Reported Neutralizing Value (NV) |

|---|---|

| Standard SALP | 100 asbe.orgbakerpedia.com |

| Amorphous 1-3-8 SALP | 106 - 110 google.com |

| Heat-Treated K-Modified 1-3-8 SALP | > 90 google.com |

This compound is characterized as a heat-activated or slow-acting leavening acid. asbe.org This property is crucial for applications requiring minimal gas release during initial mixing and bench time, with the bulk of leavening action reserved for the baking stage. wikipedia.orgasbe.org The thermal activation for gas release begins at approximately 40–43 °C (104–110 °F). asbe.orgbakerpedia.com

The carbon dioxide release profile reflects this thermal dependency. Typically, only about 20–30% of the total CO2 is liberated during the resting or proofing periods at ambient temperatures. The remaining 70–80% is released during baking as the temperature increases. asbe.orgbakerpedia.com This controlled release helps to improve the volume, texture, and crumb structure of the final baked product. asbe.org

The reaction kinetics can be modified. For example, a heat-treated potassium-modified 1:3:8 SALP was developed to have an even slower leavening action compared to non-heat-treated SALP. google.com The performance of different leavening acids can be compared using laboratory techniques that measure the volumetric flow rate of the liberated CO2 gas, allowing for classification into slow- or fast-acting categories. asianpubs.org

Table 2: Carbon Dioxide Release Profile for Standard SALP

| Stage | Temperature | Percentage of CO2 Released |

|---|---|---|

| Mixing / Resting | Ambient | 20% - 30% asbe.orgbakerpedia.com |

Interfacial Phenomena and Precipitation Dynamics

The interaction of phosphate with aluminum species in aqueous systems involves complex interfacial phenomena, including sorption and precipitation, which are critical to understanding the underlying chemistry of compounds like this compound.

Amorphous aluminum hydroxide (B78521) (AAH) demonstrates a remarkably high capacity for phosphate sorption. mdpi.comresearchgate.net This capacity is pH-dependent, increasing from 3.80 mmol/g at a pH of 7 to 4.63 mmol/g at a pH of 3. mdpi.comresearchgate.netosti.govcolab.ws The mechanism of sorption evolves as the concentration of phosphate increases. mdpi.com At lower phosphate loadings, the primary mechanism is the formation of bidentate binuclear surface complexes. mdpi.comresearchgate.netosti.govcolab.ws As the phosphate loading increases, the mechanism transitions towards surface precipitation. mdpi.com

Table 3: Phosphate Sorption Capacity of Amorphous Aluminum Hydroxide (AAH)

| pH Level | Sorption Capacity (mmol/g) |

|---|---|

| 7 | 3.80 mdpi.comresearchgate.net |

The surface precipitation that occurs at higher phosphate loadings results in the formation of a substance analogous to amorphous aluminum phosphate (AAP). mdpi.comresearchgate.net The formation of these AAP particles is driven by the release of aluminum (AlIII) from the amorphous aluminum hydroxide. mdpi.comosti.govcolab.ws This release of AlIII is, in turn, promoted by the initial adsorption of phosphate onto the AAH surface. mdpi.comresearchgate.net The liberated aluminum then precipitates with phosphate, either directly on the AAH surface or within the bulk solution, to form AAP. mdpi.comresearchgate.netosti.govcolab.ws Research indicates a linear, positive correlation between the amount of phosphate sorbed and the percentage of precipitated phosphate that occurs as AAP. mdpi.comresearchgate.net

The transition from surface complexation to the precipitation of amorphous aluminum phosphate is believed to involve the formation of intermediate species. mdpi.com One proposed intermediate is a ternary complex, such as (≡Al-O)2-PO2-Al. mdpi.comresearchgate.net The formation mechanism suggests that phosphate initially sorbs to the amorphous aluminum hydroxide surface, which induces the dissolution of the AAH and the release of AlIII. mdpi.com The sorbed phosphate then acts as a site for the released AlIII, leading to the formation of these ternary complexes. mdpi.com

Following the formation of ternary complexes, pre-nucleation clusters are thought to form. mdpi.com These clusters are stable solute precursors that exist in solution before the emergence of a new solid phase. rsc.orgsemanticscholar.org In this system, the pre-nucleation clusters subsequently condense, leading to the formation of the amorphous aluminum phosphate precipitates. mdpi.com This pathway, involving surface complexation, ternary complex formation, and pre-nucleation cluster condensation, represents a non-classical nucleation mechanism for the formation of aluminum phosphate precipitates from phosphate and aluminum hydroxide precursors. mdpi.com

Macromolecular Interactions and Textural Modification

Mechanisms of Protein Interaction in Emulsification Processes

The basic form of Sodium Aluminum Phosphate is particularly effective as an emulsifying salt, most notably in the production of processed cheese and cheese products. nih.govfoodadditives.netatamanchemicals.comatamanchemicals.com Its primary function is to enhance the emulsifying properties of milk proteins, specifically casein. utb.czinflibnet.ac.in

In its natural state in cheese, casein is bound together in a network with calcium, which makes it insoluble. Basic SALP facilitates the creation of a stable oil-in-water emulsion by interacting with the protein matrix of the cheese. nih.govinflibnet.ac.in The mechanism involves a process of ion exchange, where SALP removes calcium from the calcium-paracaseinate protein network. utb.cz This process, often referred to as sequestration, peptizes, hydrates, and disperses the casein. utb.czinflibnet.ac.in

This transformation converts the insoluble cheese protein into a more functional, soluble form that can effectively surround and stabilize fat droplets. nih.gov By forming a uniform film around each fat globule, the modified protein prevents the fat from separating and bleeding out, which is crucial during the heating and melting of processed cheese. nih.govresearchgate.net The result is a product with a smooth, homogenous structure, a soft texture, and desirable melting and slicing characteristics. nih.govatamanchemicals.comatamanchemicals.com

Research comparing different emulsifying salts has shown that the type of salt significantly influences the final properties of processed cheese. researchgate.net For instance, in some studies, SALP has been shown to produce well-emulsified products with good meltability. researchgate.net Its effectiveness is particularly noted in the manufacturing of imitation mozzarella-type cheese, where it helps achieve the desired functional properties for applications like pizza. inflibnet.ac.in The concentration of SALP is a critical factor, as it dictates the degree of casein dissociation and the final hardness of the cheese. inflibnet.ac.in

Table 1: Effects of Sodium Aluminum Phosphate (Basic) on Processed Cheese Properties

| Property | Mechanism of Action | Resulting Characteristic | Citations |

|---|---|---|---|

| Emulsification | Sequesters calcium from the casein network, increasing protein solubility and functionality. | Creates a stable film around fat globules, preventing separation. | nih.govutb.czinflibnet.ac.inresearchgate.net |

| Texture | Modifies the protein structure to create a uniform matrix. | Produces a smooth, soft, and homogenous texture. | nih.govatamanchemicals.comatamanchemicals.com |

| Meltability | Stabilizes the emulsion during heating. | Imparts easy and consistent melting properties. | nih.govresearchgate.net |

| Slicing | Contributes to a cohesive and firm protein network. | Results in desirable slicing properties without crumbling. | nih.gov |

Role in Rheological Properties of Food Matrices (e.g., dough, cheese)

Sodium Aluminum Phosphate plays a dual role in modifying the rheology, or flow and deformation characteristics, of food matrices. Its impact is distinctly different in baked goods compared to cheese products, owing to the use of its acidic form in the former and basic form in the latter.

In Dough Systems: The acidic form of SALP is a key component in chemical leavening systems for a wide variety of baked goods, including cakes, muffins, and tortillas. atamanchemicals.combakerpedia.com It is classified as a slow-acting leavening acid, meaning its reaction with an alkali, such as sodium bicarbonate, is predominantly triggered by heat during the baking process. bakerpedia.compreparedfoods.comcerealsgrains.org

This delayed reaction is highly desirable in commercial baking. Only about 20-30% of the carbon dioxide gas is released during the initial mixing and resting stages, with the majority being released in the oven. bakerpedia.com This controlled gas release provides several benefits:

Dough Tolerance: It makes the dough more tolerant to variations in ingredients and processing conditions. bakerpedia.com

Cell Structure: An initial release of gas from a faster-acting acid (like monocalcium phosphate, often used in conjunction with SALP) helps to set the initial cell structure of the batter. preparedfoods.com

Oven Spring: The significant gas release at baking temperatures provides maximum expansion, or "oven spring," resulting in improved final volume and a fine, tender crumb structure. bakerpedia.compreparedfoods.com

Studies on flour tortillas have demonstrated that the choice of leavening acid significantly affects the final product's physical properties. Tortillas made with SALP showed a larger diameter and greater stack height compared to those made with other acids, indicating its powerful effect on the dough's rheological behavior during cooking. researchgate.net The interaction of SALP with gluten and starch in the flour contributes to a more tender and moist final product. bakerpedia.com

In Cheese Systems: As discussed in the emulsification section, basic SALP modifies the protein network in processed cheese, which directly impacts its rheological properties. The removal of calcium and subsequent hydration of casein proteins leads to a decrease in the hardness and an increase in the meltability of the cheese. inflibnet.ac.inresearchgate.net The resulting cheese product is less firm and more elastic. researchgate.net The specific textural outcomes, such as firmness and adhesiveness, are influenced by the type and concentration of the phosphate salt used. inflibnet.ac.inresearchgate.net For example, compared to other phosphates, SALP contributes to a softer, more resilient texture. preparedfoods.com The interaction between the emulsifying salt and the protein matrix is fundamental to transforming the crumbly texture of natural cheese into the smooth, flowing consistency of melted processed cheese. utb.czresearchgate.net

Table 2: Rheological Impact of Sodium Aluminum Phosphate in Food Matrices

| Food Matrix | Form of SALP Used | Primary Rheological Function | Mechanism | Citations |

|---|---|---|---|---|

| Dough | Acidic | Leavening Agent | Heat-activated reaction with sodium bicarbonate releases CO2 gas, increasing dough volume and tenderizing texture. | atamanchemicals.combakerpedia.compreparedfoods.comcerealsgrains.org |

| Cheese | Basic | Texturizer / Emulsifier | Modifies the casein protein network by sequestering calcium, leading to a softer, more meltable, and elastic product. | nih.govutb.czinflibnet.ac.inresearchgate.net |

Computational and Theoretical Chemistry Insights

Quantum Chemical Investigations of Aluminum Phosphate (B84403) Systems

Quantum chemical methods are employed to investigate the fundamental electronic properties of aluminum phosphate materials, providing a basis for understanding their stability, reactivity, and spectroscopic characteristics.

Electronic structure calculations are fundamental to understanding the stability and bonding within aluminum phosphate systems. Methods like density-functional theory (DFT) are used to calculate the electronic structures and binding energies of various aluminum-containing clusters. For instance, calculations on aluminum clusters such as Al13, Al43, and Al55 have shown that icosahedral (Ih) structures are significantly more stable than face-centered cubic (fcc) structures for smaller clusters like Al13. researchgate.net As the cluster size increases to Al55, the total binding energy of the fcc cuboctahedron becomes lower than that of the Ih structure, suggesting a transition from polyhedral to lattice-based structures with increasing size. researchgate.net

In binary systems like aluminum phosphide (AlP), the bonding is ionic, resulting from the transfer of electrons from the metal (aluminum) to the non-metal (phosphorus). youtube.com Aluminum, with three valence electrons, donates them to phosphorus, which requires three electrons to achieve a stable octet. youtube.com For more complex aluminum phosphates, such as Al(PO3)3, calculations reveal details about the bond lengths. In these structures, the P-O bond lengths vary depending on whether the oxygen is a bridging (P-OB) or non-bridging (P-ONB) atom. For example, in one polymorphic form of Al(PO3)3, the P-OB bond length is in the range of 1.570–1.600 Å, while the P-ONB length is between 1.480–1.488 Å. nih.gov These computational findings are critical for interpreting experimental data and understanding the nature of chemical bonds within the material.

Table 1: Calculated Bond Lengths in Aluminum Phosphate Polymorphs

| Polymorph | Bond Type | Calculated Bond Length Range (Å) |

|---|---|---|

| B-Al(PO3)3 | P-OB | 1.570–1.600 |

| B-Al(PO3)3 | P-ONB | 1.480–1.488 |

| A-Al(PO3)3 | P-OB | 1.583–1.595 |

| A-Al(PO3)3 | P-ONB | 1.471–1.479 |

| Cyclohexaphosphate Al(PO3)3 | P-OB | 1.581–1.598 |

| Cyclohexaphosphate Al(PO3)3 | P-ONB | 1.475–1.488 |

Density Functional Theory (DFT) is a versatile computational method used to investigate a wide range of properties in phosphate materials. mdpi.com DFT calculations can predict structures, thermodynamics, spectroscopic parameters, and kinetics, which can then be compared with experimental data. mdpi.com The accuracy of DFT results is highly dependent on the choice of basis set or energy cutoff used in the calculation, with larger basis sets generally providing more accurate results at a higher computational cost. mdpi.com

Applications of DFT to phosphate materials are diverse. For example, DFT has been used to evaluate the structural and thermodynamic properties of materials like NaMnPO4 for applications in sodium-ion batteries. epjap.org Such calculations help in understanding the effects of metal substitution on the lattice and electrochemical characteristics. epjap.org Another application is in studying the adsorption of phosphate ions on various surfaces. DFT calculations have been used to model the surface complexes of phosphate on minerals like goethite (α-FeOOH) and to investigate the adsorption of phosphate ions on graphene nanodots, which has implications for sensing applications. mdpi.comnih.gov In the study of phosphate sorption on corundum (α-Al2O3), DFT was used to model bidentate and monodentate structural models of adsorbed phosphate, aiding in the interpretation of NMR and ATR-FTIR data. researchgate.net

Molecular Simulation Approaches

Molecular simulation approaches provide a dynamic picture of the behavior of atoms and molecules in materials, offering insights into processes that occur over time.

Ab initio molecular dynamics (AIMD) is a powerful simulation method that calculates the forces on atoms from first principles, allowing for the study of chemical reactions and dynamic processes without the need for empirical potentials. wikipedia.org This method has been extensively used to study the behavior of aluminum and phosphate species in aqueous solutions. AIMD simulations have been conducted to understand the hydration properties of various aqueous phosphorus species, providing a detailed microscopic view of the hydration shells around these ions. researchgate.net For instance, simulations of Al3+ hydrolysis in aqueous solution have provided insights into the structural changes around the cation as protons are removed from the initial Al3+(H2O)6 cluster. acs.orgmdpi.com

Car-Parrinello molecular dynamics (CPMD) is a specific type of AIMD that uses fictitious dynamics to efficiently keep the electronic system close to the ground state, avoiding costly iterative minimization at each time step. wikipedia.org CPMD has been applied to study phosphate ions in water, investigating structural parameters such as radial and angular distribution functions and coordination numbers. researchgate.net These simulations have highlighted the crucial role of the high charge density of phosphate ions in their hydration structure. researchgate.net Similarly, CPMD has been used to study the hydration structure of ions like Co2+ in aqueous solution, with results showing good agreement with experimental data. vitorge.name

Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous Phosphate and Aluminum Species

| Simulation Method | System Studied | Key Findings |

|---|---|---|

| Ab Initio Molecular Dynamics (AIMD) | Aqueous phosphorus species (H3PO4, H2PO4-, HPO42-, PO43-) | Provided detailed, three-dimensional visualization of hydration shells around the species. researchgate.net |

| Ab Initio Molecular Dynamics (AIMD) | Al3+ hydrolysis | Predicted structural changes around the cation upon deprotonation of the hydration shell. acs.orgmdpi.com |

| Car-Parrinello Molecular Dynamics (CPMD) | Phosphate ions in water | Investigated structural parameters like radial distribution functions and coordination numbers. researchgate.net |

| Car-Parrinello Molecular Dynamics (CPMD) | Co2+ in aqueous solution | Provided a reliable description of the first and second hydration shells, consistent with experimental data. vitorge.name |

Lattice energy minimization is a computational technique used to predict and analyze the crystal structures of materials. This method has been successfully applied to study the various polymorphs of aluminum phosphate. acs.orgacs.org Using a formal charge shell model potential, these calculations can reproduce experimental structures with reasonable accuracy, particularly when high-quality crystallographic data are available. acs.orgacs.org

These calculations can also help resolve ambiguities in experimental structure determinations. In cases where different experimental methods suggest conflicting space-group symmetries for an aluminum phosphate polymorph, lattice energy minimization can be used to calculate the structures in different space groups and determine which is more energetically favorable. acs.org The calculations have shown an approximately linear relationship between lattice energy and density for aluminum phosphate polymorphs. acs.orgacs.org The computed lattice energies for a range of polymorphs were found to span a range of 11.7 kJ mol-1 higher than the berlinite form. acs.orgacs.org

Predictive Modeling and Structure-Property Relationships

Predictive modeling aims to establish quantitative relationships between the structure of a material and its macroscopic properties. While specific models for sodium aluminum pyrophosphate are not extensively detailed in the provided context, the methodologies for building such models are well-established in materials science.

An integrated, multi-physics modeling approach can be used to construct a process-structure-property relationship. researchgate.netsae.org This involves performing simulations to understand how processing conditions influence the microstructure of the material. researchgate.netsae.org Subsequently, the predicted microstructure data can be used as input for further simulations to determine the material's properties, such as its mechanical behavior. researchgate.netsae.org

Machine learning (ML) algorithms are increasingly being used to capture the complex and non-linear relationships between material composition, structure, and properties. mdpi.com By training ML models on large datasets, which can be generated from simulations, it is possible to accurately predict key properties. mdpi.com For instance, ML models have been developed to predict the ultimate tensile strength, yield strength, and hardness of low-alloy steels based on input parameters like material composition, grain size, and cooling rates. mdpi.com Similar data-driven approaches could be applied to aluminum phosphate systems to predict their functional properties based on their structural and compositional characteristics.

Theoretical Prediction of Structural Stability and Phase Transitions

The structural stability of aluminophosphate materials is fundamentally governed by the nature of the chemical bonding within their frameworks. rsc.org Computational models, particularly those based on quantum mechanics, are employed to calculate the lattice energies and electron distributions of various aluminophosphate structures. These calculations help in predicting the relative stability of different crystalline forms (polymorphs).

Theoretical studies on aluminophosphate zeotypes, which share structural motifs with this compound, indicate that their frameworks consist of strictly alternating AlO₄ and PO₄ tetrahedra. rsc.org The stability of these structures is influenced by factors such as pore size and framework density. For instance, in some aluminophosphate molecular sieves, less stable phases with larger pores can transform into more stable structures with smaller pores over time or with changes in temperature. This transformation is a key aspect of their phase behavior.

Density Functional Theory (DFT) is a prominent computational method used to investigate the structural and electronic properties of materials. DFT calculations can predict the Gibbs free energy of different phases, which is crucial for understanding phase transitions. For example, in related sodium-containing phosphate compounds, DFT has been used to predict thermal properties and reveal that different polymorphs can be energetically similar at low temperatures, with one phase becoming slightly more stable as the temperature increases. Such computational approaches could theoretically be applied to this compound to predict its phase diagram and the conditions under which phase transitions might occur.

Molecular dynamics simulations offer another avenue for studying the behavior of aluminophosphate materials at the atomic scale. These simulations can model the dynamic processes of melting and crystallization, providing insights into phase transitions at the nanoscale. For instance, simulations on aluminum nanoparticles have shown a decrease in melting point with a decrease in particle size, a phenomenon that could be relevant to the thermal behavior of nanocrystalline this compound.

The table below presents hypothetical comparative data for different aluminophosphate framework topologies, illustrating the types of parameters that can be derived from computational studies to assess structural stability.

| Framework Topology | Calculated Lattice Energy (kJ/mol) | Predicted Framework Density (T atoms/1000 ų) | Key Structural Feature |

| AFI | -12500 | 17.2 | 1D large channels |

| CHA | -12650 | 14.6 | 3D cage structure |

| LTA | -12400 | 12.9 | Large cavities with small openings |

Note: The data in this table is illustrative and based on general findings for aluminophosphate zeotypes, not specific to this compound.

Proton Binding Site Determination in Aluminum Phosphate Frameworks

The determination of proton binding sites is critical for understanding the acidic properties of aluminophosphate materials, which are important for their application in catalysis. In pure aluminophosphate frameworks, the structure is generally neutral. However, the introduction of defects or isomorphous substitution can create charge imbalances that are compensated by protons, forming Brønsted acid sites. researchgate.net

Computational methods, particularly DFT, are instrumental in identifying the location and strength of these proton binding sites. By calculating the proton affinity of different oxygen atoms within the aluminophosphate framework, researchers can predict the most likely sites for protonation. These calculations typically involve modeling a portion of the framework and determining the energy change upon the addition of a proton to various potential binding sites.

The generation of Brønsted acid centers can also be achieved through the introduction of other elements or by creating vacancies in the framework. researchgate.netresearcher.life Computational models can simulate these modifications and predict their impact on the proton affinity of the material. The strength of the acid sites, which is related to the ease with which the proton can be donated, can also be estimated through calculations of the deprotonation energy.

Below is an interactive data table summarizing theoretical proton affinity values for different types of oxygen sites that could be present in aluminophosphate frameworks.

| Oxygen Site Description | Predicted Proton Affinity (kJ/mol) | Associated Structural Feature |

| P-O-Al Bridge | 1300 - 1400 | Standard framework linkage |

| Si-O-Al Bridge in SAPO | 1450 - 1550 | Brønsted acid site |

| Terminal P-OH | 1200 - 1300 | Framework termination/defect |

| Terminal Al-OH | 1350 - 1450 | Framework termination/defect |

Note: These values are representative of typical findings in computational studies of aluminophosphate frameworks and are intended for illustrative purposes.

Analytical Chemistry Method Development and Validation

Spectroscopic and Elemental Quantification Techniques

A variety of analytical methods are employed to characterize and quantify the elemental composition of sodium aluminum pyrophosphate. These methods are essential for confirming the product's stoichiometry and for identifying and quantifying impurities.

Key techniques include:

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) : These are standard methods for determining metallic impurities, such as lead, in this compound. fao.orgfao.org The principles of these instrumental methods are well-established for sample analysis. fao.org

Multi-elemental Analysis (MEA) : This approach is used to determine the content of the primary elements: sodium (Na), aluminum (Al), and phosphorus (P). researchgate.net

Gravimetric Analysis : A classic chemical analysis method can be used for assaying the compound. For instance, aluminum can be precipitated using 8-hydroxyquinoline (B1678124). The sample is first dissolved in hydrochloric acid, neutralized, and then treated with 8-hydroxyquinoline in the presence of an ammonium (B1175870) acetate (B1210297) buffer to form a precipitate. fao.orgfao.org This precipitate is then dried and weighed to determine the aluminum content, from which the amount of this compound can be calculated. fao.orgfao.org

Spectroscopic Characterization : Techniques such as Near-Infrared Spectroscopy (NIR) and X-ray Powder Diffraction (XRD) are used to characterize the chemical structure and crystalline phase of synthesized this compound samples, often in comparison to commercial products. researchgate.net

A summary of common analytical techniques and their applications is presented below.

| Analytical Technique | Analyte/Purpose | Method Principle |

| ICP-AES / AAS | Metallic Impurities (e.g., Lead) | Measures the absorption or emission of light by ground-state atoms in a sample to determine concentration. fao.orgfao.org |

| Multi-elemental Analysis | Sodium, Aluminum, Phosphorus | A comprehensive analysis to determine the concentration of multiple elements simultaneously. researchgate.net |

| Gravimetric Analysis | Aluminum (Assay) | Quantitative determination of an analyte based on the mass of a solid precipitate. fao.orgfao.org |

| Near-Infrared (NIR) Spectroscopy | Product Characterization | Measures the absorption of near-infrared light to provide information about the molecular structure and composition. researchgate.net |

| X-ray Powder Diffraction (XRD) | Product Characterization | Analyzes the diffraction pattern of X-rays scattered by the crystalline structure of a material to identify its phases. researchgate.net |

Isotopic Tracer Methodologies for Material Tracking (e.g., 26Al)

Isotopic tracer studies provide a powerful tool for understanding the metabolic fate and bioavailability of elements from ingested compounds. For this compound, the long-lived radioisotope of aluminum, ²⁶Al, is particularly valuable. The use of ²⁶Al allows for the study of aluminum pharmacokinetics at physiological concentrations without interference from the naturally abundant stable isotope, ²⁷Al. researchgate.net

In a key study, ²⁶Al-containing acidic and basic sodium aluminum phosphates (SALPs) were synthesized to investigate the oral bioavailability of aluminum from food products. researchgate.net The ²⁶Al was incorporated at the beginning of the synthesis process to ensure it was fully integrated into the compound's chemical structure. researchgate.net These labeled SALPs were then incorporated into foods like biscuits and processed cheese and administered to study subjects. researchgate.net The amount of ²⁶Al absorbed into the bloodstream was quantified using accelerator mass spectrometry (AMS), a highly sensitive technique capable of detecting ultra-trace amounts of isotopes. researchgate.net

This research demonstrated that the oral bioavailability of aluminum from acidic SALP in biscuits was approximately 0.02%, and from basic SALP in cheese, it was about 0.05%. researchgate.net These findings are crucial for understanding the contribution of food additives to the total absorbed aluminum intake. researchgate.net The use of ²⁶Al as a tracer has been instrumental in studying aluminum absorption from various sources, including drinking water and different chemical forms of aluminum. researchgate.netnih.gov

| Parameter | Finding | Source |

| Isotopic Tracer | ²⁶Al | researchgate.net |

| Quantification Method | Accelerator Mass Spectrometry (AMS) | researchgate.net |

| Application | Oral bioavailability studies of aluminum from SALP in food. | researchgate.net |

| Bioavailability (Acidic SALP) | ~0.02% | researchgate.net |

| Bioavailability (Basic SALP) | ~0.05% | researchgate.net |

Interlaboratory Studies for Method Performance Assessment

Interlaboratory studies, also known as collaborative studies, are essential for validating analytical methods and ensuring their reliability and reproducibility across different laboratories. One such study was conducted to evaluate the Food Chemicals Codex (FCC) method for determining the neutralizing value of sodium aluminum phosphate (B84403). nih.gov

Fifteen laboratories participated in this collaborative study. nih.gov The study also included the AOAC International method for determining the neutralizing value of sodium acid pyrophosphate for comparison. nih.gov The precision of the FCC method was assessed, yielding key performance characteristics. nih.gov

The results of the study led to the adoption of the Food Chemicals Codex method as an official first action method, indicating its suitability for its intended purpose. nih.gov

| Parameter | Value |

| Number of Participating Laboratories | 15 |

| Method Evaluated | Food Chemicals Codex (FCC) method for neutralizing value |

| Between-Replicate Standard Deviation | 1.16 |

| Precision (one collaborator, one determination) | 3.66 |

Advanced Applications and Future Research Directions

Novel Applications in Inorganic Materials Science (e.g., Immobilization of Minor Actinides)

A significant area of advanced application for sodium aluminum phosphate-based materials is in the field of nuclear waste management, specifically in the immobilization of hazardous long-lived fission products and minor actinides. The reprocessing of spent nuclear fuel generates high-level radioactive waste (HLW) that requires safe, long-term storage. researchgate.net Materials used for immobilization must exhibit high chemical durability to prevent the leaching of radioactive elements into the environment.

Sodium-aluminum-phosphate glasses and glass-ceramics are being investigated as robust matrix materials for this purpose. researchgate.netmdpi.com These materials are seen as a promising alternative to traditional borosilicate glasses, offering advantages such as lower synthesis temperatures. mdpi.com Research has demonstrated the effectiveness of sodium-aluminum-iron-phosphate glass-ceramics in immobilizing lanthanide oxides, which serve as surrogates for minor actinides due to their similar chemical behavior. researchgate.net

Key research findings in this area include:

Synthesis of Durable Waste Forms: Phosphate (B84403) glass-ceramic waste forms have been synthesized using methods like two-step solid-phase sintering to incorporate simulated waste products. researchgate.net

High Waste Loading: These materials can accommodate a significant percentage of waste, which is economically advantageous for deep geological storage. researchgate.net

Structural Incorporation of Radionuclides: Studies show that rare-earth elements, analogous to minor actinides, are efficiently immobilized within the crystalline phases of the glass-ceramic matrix, such as monazite and vitusite. researchgate.net

Leaching Resistance: Sodium aluminophosphate (NAFP) glass has demonstrated low leaching rates for key radionuclides. For example, the leach rate of Na from NAFP glass was found to be about 10⁻⁶ g/(cm²·day), and for ²³⁹Pu, it was approximately 10⁻⁷ g/(cm²·day) when leached at 90°C. mdpi.com

This application leverages the chemical stability of the phosphate network to safely contain hazardous materials, representing a critical contribution to the back end of the nuclear fuel cycle.

Table 1: Leach Rate Data for NAFP Glass

| Element | Leach Rate (g/(cm²·day)) | Leaching Temperature |

|---|---|---|

| Sodium (Na) | ~10⁻⁶ | Not Specified |

| Plutonium (²³⁹Pu) | ~10⁻⁷ | 90°C |

Data sourced from studies on prospective compounds for nuclear waste immobilization. mdpi.com

Integration into Advanced Food Science and Technology

Sodium aluminum phosphate is a well-established food additive (E541) primarily used as a leavening agent in baked goods and as an emulsifying agent in processed cheeses. gjphosphate.commsu.eduwikipedia.org Its integration into advanced food science focuses on optimizing these functions and exploring new applications based on its chemical properties.

As a leavening acid, SALP reacts with baking soda (sodium bicarbonate) upon heating to produce carbon dioxide gas. msu.eduwikipedia.org This delayed reaction, which primarily occurs at baking temperatures rather than during mixing at room temperature, is highly advantageous for industrial baking processes, ensuring consistent product volume and texture in items like cakes, muffins, and cookies. msu.edu

In processed cheese, basic forms of sodium aluminum phosphate act as emulsifiers, helping to create a smooth, soft texture with desirable melting and slicing characteristics. msu.eduwikipedia.org It is also utilized as a pH control agent in various food and beverage products, helping to maintain desired acidity or alkalinity to prevent spoilage and stabilize flavor. gjphosphate.com

Future research in this area includes the development of modified forms of SALP to enhance performance in specific applications. For instance, potassium-modified 1:3:8 sodium aluminum phosphate has been developed to improve flow characteristics and reduce dusting, making it particularly suitable for refrigerated doughs and batters. google.com

Table 2: Functions of Sodium Aluminum Phosphate in Food Products

| Application | Function | Mechanism |

|---|---|---|

| Baked Goods | Leavening Agent | Reacts with sodium bicarbonate at baking temperatures to release CO₂ gas. msu.eduwikipedia.org |

| Processed Cheese | Emulsifying Agent / Melt Control | Creates a smooth, uniform texture and controls melting properties. msu.edugoogle.com |

| Food and Beverages | pH Control Agent | Adjusts and maintains the acidity or alkalinity of the product. gjphosphate.com |

Frontiers in Advanced Characterization Techniques

The precise characterization of sodium aluminum pyrophosphate is crucial for understanding its functionality and for the development of new applications. A range of advanced analytical techniques are employed to study its chemical composition, structure, and properties.

X-ray Diffraction (XRD): This technique is fundamental for identifying the crystalline structure of SALP. XRD patterns can distinguish between different crystalline forms and can also identify amorphous (non-crystalline) products, which may be produced through methods like spray drying. researchgate.netgoogle.com

Spectroscopy: Near-infrared (NIR) spectroscopy has been used to characterize different SALP samples and their synthesis intermediates. researchgate.net

Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), are used to study the morphology and elemental composition of materials, such as the phosphate matrices used for waste immobilization. mdpi.commdpi.com

Tracer and Isotope Analysis: A highly advanced technique involves the use of aluminum-26 (²⁶Al) as a tracer to study the oral bioavailability of aluminum from SALP in foods. The absorbed ²⁶Al is quantified using accelerator mass spectrometry (AMS), providing precise data on how the body processes aluminum from this additive. researchgate.net

Multi-elemental Analysis (MEA): This method is used to accurately determine the content of sodium, aluminum, and phosphorus, confirming the stoichiometry of the synthesized compound. researchgate.net

These techniques provide a comprehensive understanding of the material's properties, from its crystal lattice to its behavior in biological systems, enabling researchers to tailor its characteristics for specific applications.

Development of Predictive Computational Models

The development of predictive computational models represents a frontier in materials science that can be applied to this compound. While specific models for SALP are not widely published, the principles of computational science offer a powerful toolkit for accelerating research and development.

Predictive computational science involves creating mathematical and computational models to simulate and predict the behavior of materials under various conditions. utexas.edu For this compound, such models could be used to:

Predict Material Properties: Simulate and predict the structural, thermal, and chemical properties of different SALP formulations. This could guide the synthesis of new derivatives with desired characteristics, such as specific reaction rates for leavening applications or enhanced durability for waste immobilization.

Optimize Synthesis Processes: Model the chemical reactions involved in SALP production to optimize parameters like temperature, pressure, and reactant concentrations. This can lead to more efficient manufacturing processes and products with higher purity or specific crystalline structures.

Simulate Performance: For its application in nuclear waste immobilization, computational models could predict the long-term stability and leaching behavior of sodium-aluminum-phosphate glass-ceramics, reducing the need for extensive and time-consuming experimental studies.

Understand Interactions: Model the interactions between SALP and other components in complex systems, such as a food matrix or a radioactive waste form.

Techniques like the Backpropagation (BP) neural network, which has been used to create predictive models for the quality of aluminum anodes, could be adapted to predict the performance of SALP in its various applications based on manufacturing parameters. mdpi.com

Unexplored Chemical Transformation Pathways and Derivatization

Research into the chemical transformation pathways and derivatization of this compound opens up possibilities for creating novel materials with tailored functionalities. The current synthesis of SALP involves the reaction of an aluminum source (like alumina), a phosphate source (phosphoric acid), and a sodium source (sodium hydroxide). wikipedia.org

Future research could explore:

Novel Synthesis Routes: Investigating alternative precursors and reaction conditions (e.g., sol-gel methods, hydrothermal synthesis) to produce SALP with unique morphologies, particle sizes, or crystalline phases. The use of spray drying, for example, is known to produce amorphous forms of SALP. google.com

Derivatization through Ion Substitution: The development of potassium-modified SALP demonstrates that the sodium ions in the crystal structure can be substituted. google.com This suggests that a range of other cations could potentially be incorporated into the lattice to modify its physical and chemical properties. This could lead to derivatives with different reactivity rates for baking or improved ion-exchange capabilities for material science applications.

Surface Functionalization: Modifying the surface of SALP particles to enhance their interaction with other components in a mixture. For example, surface coatings could improve its dispersibility in food batters or enhance its binding capacity for specific ions in immobilization applications.

Formation of Composites: Creating composite materials by combining SALP with other polymers or inorganic materials to develop new functionalities. An example is the formation of a sodium aluminum hydrogen phosphate film as a protective coating on aluminum surfaces. researchgate.net

By exploring these pathways, researchers can move beyond the current applications of this compound and develop a new generation of phosphate-based materials.

Q & A

Basic Research Question: What analytical methods are recommended for quantifying aluminum speciation in soils treated with sodium aluminum pyrophosphate?

Answer:

To differentiate aluminum (Al) speciation in soils, sequential extraction protocols using sodium pyrophosphate (Na₄P₂O₇) are critical. For example:

- Organic-bound Al : Extract with 0.1M sodium pyrophosphate (pH 10) for 16 hours to isolate Al complexed with organic matter .

- Amorphous Al oxides : Use acid ammonium oxalate (AAO, pH 3) in darkness to dissolve non-crystalline Al phases .

- Crystalline Al oxides : Apply citrate-dithionite-bicarbonate (CDB) extraction to dissolve free Al oxides (e.g., gibbsite) .

Validation : Combine ICP-MS for quantification and XRD for mineralogical confirmation . Note that sodium pyrophosphate may overestimate organically bound Al if residual pyrophosphate interferes with ICP-MS; dilute extracts 5x and validate with matrix-matched standards .

Basic Research Question: How does sodium pyrophosphate interact with aluminum in aqueous solutions, and what are the implications for experimental design?

Answer:

Sodium pyrophosphate forms stable ternary complexes with Al³⁺ and ligands like fluoride. Key findings:

- Stoichiometry : At pH 7, Al³⁺ binds with pyrophosphate (P₂O₇⁴⁻) and fluoride (F⁻) to form [Al₂F(P₂O₇)₂]ⁿ⁻, confirmed by ²⁷Al/³¹P NMR .

- Experimental Design :

Application : This interaction is critical in environmental studies where Al-pyrophosphate complexes influence phosphate mobility in soils or actinide extraction efficiency .

Advanced Research Question: How can researchers address conflicting data on aluminum bioavailability in soils amended with sodium pyrophosphate?

Answer:

Contradictions often arise from extraction method biases:

- Case Study : Gypsum-treated soils showed variability in Al content when extracted with AAO vs. pyrophosphate, due to gypsum altering soil pH and organic-Al dissociation .

- Resolution :

Recommendation : Report extraction limits (e.g., pyrophosphate cannot dissolve crystalline Al oxides) and contextualize bioavailability within soil pH and organic matter content .

Advanced Research Question: What are the challenges in using this compound in molten-salt electrolysis for aluminum deposition?

Answer:

Key challenges from electrochemical studies:

- Anode Passivation : In NaPO₃-Na₄P₂O₇ eutectic mixtures, Al anodes form passive oxide layers, causing voltage spikes and reduced current efficiency. Mitigate using Cu-Al (75:25) anodes to minimize passivation .

- Cathode Contamination : Black coatings (Cu-P/Al compounds) form on Cu cathodes. Post-electrolysis analysis via SEM-EDS or XPS is required to identify contaminants .

- Methodological Adjustments :

Advanced Research Question: How does sodium pyrophosphate influence phosphate interference in actinide extraction protocols?

Answer:

Phosphate (PO₄³⁻) competes with actinides for resin binding. Sodium pyrophosphate mitigates this via:

- Aluminum Buffering : Adding Al³⁺ forms stable Al-P₂O₇ complexes, sequestering phosphate and freeing resin sites for actinides. Optimal Al:PO₄ molar ratio is 1:1–1:2 .

- Protocol Optimization :

- Pre-treat samples with 0.1M Al(NO₃)₃ to saturate phosphate.

- Use DAAP resin (diarylamidophosphoric acid) for selective actinide uptake.

- Validate recovery with tracer isotopes (e.g., ²³⁸U, ²⁴¹Am) .

Limitation : Excess Al³⁺ may precipitate actinides; maintain pH 2–3 to avoid hydrolysis .

Basic Research Question: What quality control measures are essential when synthesizing this compound for experimental use?

Answer:

- Synthesis Protocol :

- QC Measures :

Advanced Research Question: How do ternary Al-pyrophosphate-fluoride complexes affect nutrient mobility in rhizosphere studies?

Answer:

In plant-soil systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。